molecular formula C8H12Cl2N4 B13615686 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride

Cat. No.: B13615686
M. Wt: 235.11 g/mol
InChI Key: QVUPYHYNGDZVJQ-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a fused pyrazolo-pyrimidine ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under mild conditions, making it efficient and straightforward . Another method involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic reagents like halogens. Reaction conditions vary but often involve mild temperatures and solvents like ethanol or acetonitrile.

Major Products

Mechanism of Action

The mechanism of action of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H10N4.2ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;;/h3-4H,9H2,1-2H3;2*1H

InChI Key

QVUPYHYNGDZVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)N)C.Cl.Cl

Origin of Product

United States

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